4-乙炔基苯甲酰氯

描述

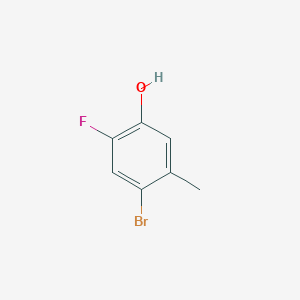

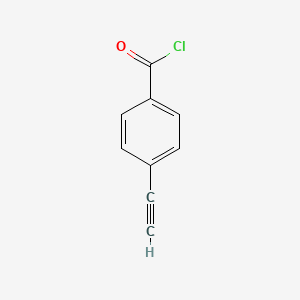

4-Ethynylbenzoyl Chloride is a chemical compound with the molecular formula C9H5ClO . It has a molecular weight of 164.59 g/mol . It is also known by other names such as Benzoyl chloride, 4-ethynyl- (9CI), and 4-ethynylbenzoic acid chloride .

Molecular Structure Analysis

The molecular structure of 4-ethynylbenzoyl Chloride consists of a benzene ring substituted with an ethynyl group at the 4th position and a benzoyl chloride group . The InChI representation of the molecule isInChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H . Physical And Chemical Properties Analysis

4-Ethynylbenzoyl Chloride has a molecular weight of 164.59 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative hydrophobicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 17.1 Ų .科学研究应用

合成和聚合物改性

聚合物合成和表征:已经使用4-乙炔基苯甲酰氯来改性羟基终止的聚芳酯(HTPA),形成4-乙炔基苯甲酰氧基终止的聚芳酯(ETPA),相比于它们的线性对应物,这些聚合物表现出更高的玻璃化转变温度和更好的溶剂抗性。通过热反应末端乙炔基进行链延伸和交联来实现这一点(Havens & Hergenrother, 1984)。

乙炔基终止寡聚物:使用3-乙炔基苯甲酰氯和4-乙炔基苯甲酰氯合成的乙炔基终止(AT)寡聚物的研究表明,这些材料具有高熔点和优异的热稳定性。这些特性对于开发具有特定高性能特征的材料至关重要(Martinez, Abajo, & Mercier, 1993)。

改善聚合物的溶剂抗性:在另一个应用中,羟基终止的聚砜被转化为4-乙炔基苯甲酸酯终止的聚砜,提高了它们的溶剂抗性和表观玻璃化转变温度。这突显了4-乙炔基苯甲酰氯在增强聚合物性能方面的作用(Hergenrother, 1982)。

传感器开发和分析化学

- 气体传感应用:含有4-乙炔基苯甲酰氯的乙炔基硫脲衍生物已经开发用于作为电阻型CO2气体传感器中的传感层。这些传感器对CO2有显著的响应,展示了4-乙炔基苯甲酰氯在环境监测和气体检测技术中的潜力(Daud, Wahid, & Khairul, 2019)。

安全和危害

4-Ethynylbenzoyl Chloride is a hazardous chemical. It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation during handling . In case of contact with skin or eyes, immediate medical attention is required .

属性

IUPAC Name |

4-ethynylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVGIJULTHHKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448729 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62480-31-3 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-ethynylbenzoyl chloride modify polymer properties?

A1: 4-Ethynylbenzoyl chloride acts as a reactive end-capping agent for various polymers containing terminal hydroxyl groups. [, , , ] This reaction introduces ethynyl groups along the polymer chain or at the ends of oligomers. Upon thermal treatment, these ethynyl groups undergo crosslinking reactions, leading to significant changes in the polymer's properties. For instance, studies have shown that cured polyarylates, phenoxy resins, and polysulfones modified with 4-ethynylbenzoyl chloride exhibit increased glass transition temperatures (Tg), improved solvent resistance, and enhanced thermal stability compared to their unmodified counterparts. [, , , ]

Q2: What is the role of 4-ethynylbenzoyl chloride in synthesizing rigid-rod thermosets?

A2: 4-Ethynylbenzoyl chloride is a key building block for creating rigid-rod thermosets. [] By reacting it with various substituted dihydroxy aromatic compounds, a series of bisacetylene monomers can be synthesized. These monomers exhibit diverse phase behavior depending on the substituent and central aromatic group, ranging from no melting transition to crystal-to-nematic or crystal-to-isotropic transitions. [] Upon thermal curing, the bisacetylene monomers, particularly those exhibiting nematic phases, undergo crosslinking to form rigid-rod thermosets with potential applications in high-performance materials. []

Q3: Can 4-ethynylbenzoyl chloride be used to impart fire- and heat-resistant properties to polymers?

A3: Yes, 4-ethynylbenzoyl chloride plays a crucial role in synthesizing fire- and heat-resistant polymers. [] Researchers have successfully synthesized novel matrix resins by reacting 4-ethynylbenzoyl chloride with tris(4-aminophenoxy)tris(phenoxy)cyclotriphosphazene. [] The resulting ethynyl-substituted aromatic cyclotriphosphazenes, upon thermal polymerization, yield polymers with remarkable thermal stability, exhibiting char yields of up to 78% at 800°C in nitrogen and 700°C in air. [] These properties make them promising candidates for developing heat- and fire-resistant fiber-reinforced composites. []

Q4: Are there alternative reaction pathways for incorporating ethynyl groups using 4-ethynylbenzoyl chloride?

A4: While direct reaction with hydroxyl groups is common, 4-ethynylbenzoyl chloride can also be utilized in multi-step processes to introduce ethynyl functionality. [] One approach involves reacting the target molecule with 4-bromobenzoyl chloride, followed by palladium-catalyzed displacement of the bromo group with trimethylsilylacetylene. Subsequent removal of the trimethylsilyl protecting group then yields the desired ethynyl-modified product. []

Q5: What spectroscopic techniques are used to characterize polymers modified with 4-ethynylbenzoyl chloride?

A5: Characterization of polymers modified with 4-ethynylbenzoyl chloride relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is routinely employed to confirm the presence of the ethynyl group and monitor the curing process. [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, provides detailed structural information, confirming the successful incorporation of 4-ethynylbenzoyl chloride into the polymer backbone. [] Additionally, Raman spectroscopy can be utilized to quantitatively monitor the curing kinetics of these modified polymers. []

Q6: What are the potential applications of polymers modified with 4-ethynylbenzoyl chloride beyond composites?

A6: The unique properties imparted by 4-ethynylbenzoyl chloride modification extend the potential applications of these polymers beyond composites. Their enhanced thermal stability, solvent resistance, and improved mechanical properties make them suitable for a wider range of applications, including:

- Adhesives: Enhanced adhesion to various substrates like copper foil and polyimide film. []

- Coatings: Durable and protective layers for diverse surfaces. []

- Fibers: Strong and thermally stable fibers for high-performance textiles. []

- Films: Flexible and resistant films for packaging or electronic applications. []

- Membranes: Selective barriers for separation processes. []

- Moldings: Intricate and dimensionally stable molded parts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)